Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester
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Overview
Description
Breflate is a water soluble analogue of the antineoplastic agent brefeldin A (BFA). (NCI04)
Scientific Research Applications
Hydrogen Bonding Studies
A study by Anioła et al. (2014) explored hydrogen-bonded complexes involving glycine derivatives like sarcosine (N-methylglycine), dimethylglycine, and others with squaric acid. The focus was on how methylation of glycine influences the dissociation of squaric acid in these co-crystals. This research contributes to understanding molecular interactions and the structural implications of glycine modifications (Anioła et al., 2014).
Antitumor Activity
The research by Vystorop et al. (2013) discusses the synthesis and antitumor activity of spiropiperidine-imidazolidine hydroxamic acids based on glycine. These compounds showed potential as adjuvants in chemotherapy for leukemias, demonstrating the therapeutic relevance of modified glycine derivatives (Vystorop et al., 2013).
Synthesis of α-Alkenyl Glycines
Schöllkopf et al. (1984) described the enantioselective synthesis of α-alkenyl glycine methyl esters, providing these uncommon amino acids with predictable configurations. This synthesis is significant for producing amino acids with specific stereochemical properties, which can be crucial in drug design and molecular engineering (Schöllkopf et al., 1984).
Ionic Liquids Derived from Glycine
The study by Zhu et al. (2012) focused on the enthalpies of formation of glycine-based sulfate/bisulfate amino acid ionic liquids. These ionic liquids, derived from glycine and its derivatives, have applications in green chemistry and novel material sciences (Zhu et al., 2012).
properties
CAS RN |
174305-65-8 |
---|---|
Product Name |
Glycine, N,N-dimethyl-, (1R,2E,6S,10E,11aS,13S,14aR)-4,6,7,8,9,11a,12,13,14,14a-decahydro-1-hydroxy-6-methyl-4-oxo-1H-cyclopent(f)oxacyclotridecin-13-yl ester |
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate |
InChI |
InChI=1S/C20H31NO5/c1-14-7-5-4-6-8-15-11-16(26-20(24)13-21(2)3)12-17(15)18(22)9-10-19(23)25-14/h6,8-10,14-18,22H,4-5,7,11-13H2,1-3H3/b8-6-,10-9-/t14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
ZZWKZQDOSJAGGF-BVTJJHQYSA-N |
Isomeric SMILES |
C[C@H]1CCC/C=C\[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C\C(=O)O1)O)OC(=O)CN(C)C |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC(=O)CN(C)C |
synonyms |
eflate NSC 656202 NSC-656202 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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